1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Comparative Structural Analysis with Indoline Carboxylic Acid Derivatives
Table 2: Structural comparison of Boc-protected indoline carboxylic acids
Key observations :
- Electronic effects : The 4-carboxylic acid derivative exhibits upfield shifts for H-5 and H-7 due to electron-withdrawing effects.
- Steric interactions : 6- and 7-substituted analogs show greater conformational flexibility in the indoline ring.
- Hydrogen bonding : The 4-carboxylic acid forms stronger intramolecular H-bonds than 5- or 6-substituted variants.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-7-9-10(12(16)17)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLIAEPBAXYOCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208774-11-2 | |
| Record name | 1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by carboxylation at the 4-position of the indoline ring. One common method involves the reaction of indoline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected indoline. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure or by using a carboxylating agent like carbonyl diimidazole (CDI) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated indoline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid serves as a critical intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential as:
- Cannabinoid CB2 receptor ligands : These compounds exhibit selective activity at the CB2 receptor, which is implicated in various physiological processes including pain and inflammation management .
- Antileishmanial agents : Research has shown that certain derivatives of this compound demonstrate efficacy against Leishmania species, which cause significant health issues in tropical regions .
- GSK-3β inhibitors : Analogues of isomeridianin G derived from this compound have been evaluated for their ability to inhibit glycogen synthase kinase 3 beta, a target for treating neurodegenerative diseases .
Synthetic Methodologies
2.1 Reactivity in Organic Synthesis
The compound is utilized as a reactant in several synthetic methodologies:
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions : This reaction allows for the formation of biaryl compounds, which are essential in pharmaceuticals and agrochemicals .
- Friedel-Crafts alkylation reactions : It can serve as an electrophile in these reactions to produce substituted aromatic compounds, expanding the toolkit for synthetic organic chemists .
3.1 Inhibitory Effects
Research indicates that derivatives of this compound possess various biological activities:
- Inhibition of Yersinia pestis salicylate adenylation domain YbtE : This is significant for developing treatments against plague, showcasing the compound's potential in infectious disease research .
- Cholecystokinin-2 receptor antagonists : Compounds derived from this acid have shown promise as antagonists at this receptor, which is involved in digestive processes and has implications for treating gastrointestinal disorders .
Case Studies
A number of studies highlight the utility of this compound:
- Study on Spirocyclic Oxindole Analogues : An efficient synthesis route was developed for spirocyclic oxindole analogues using this compound, demonstrating its role in creating complex molecular architectures relevant to drug discovery .
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The Boc group provides steric hindrance, which can influence the compound’s interaction with biological targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Ring Saturation
- 1-(tert-Butoxycarbonyl)-4-methoxy-1H-indole-2-carboxylic acid (CAS 2059950-57-9): Structure: Aromatic indole ring with a methoxy group at position 4 and a carboxylic acid at position 2. The methoxy group introduces electron-donating effects, altering electronic properties and hydrogen-bonding capacity .
- 1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS 2059937-93-6): Structure: Methyl substituent at position 4 and a carboxylic acid at position 2. The carboxylic acid at position 2 may influence salt formation and solubility compared to the 4-position in the parent compound .
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₁₅H₁₉NO₄.
Functional Group Variations
1-(Tert-butoxycarbonyl)-4-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylic acid (CAS 1258652-60-6):
- Structure : Pyrrolidine core with a Boc group, triazole-phenyl substituent, and carboxylic acid.
- Key Differences : The triazole group introduces polarizable π-electrons and hydrogen-bonding sites, enhancing interactions with biological targets. This compound’s molecular weight (358.39) and increased polarity may limit blood-brain barrier penetration compared to the parent indoline derivative .
1-(1-(tert-Butoxycarbonyl)indolin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (cpd 103e):
- Structure : Pyrazole ring appended to the indoline core, with a trifluoromethyl group.
- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity, making this derivative more suited for hydrophobic binding pockets in drug targets. Synthesis involves NaOH/EtOH-mediated ester hydrolysis, a common method for carboxylic acid liberation .
Biological Activity
1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid (Boc-indoline) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of Boc-indoline, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Boc-indoline is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the indoline structure, which enhances its stability and solubility. The general structure can be represented as follows:
Research indicates that Boc-indoline may exert its biological effects through several mechanisms:
- Microtubule Disruption : Similar to other indole derivatives, Boc-indoline has been shown to affect microtubule dynamics, which is critical for cell division and intracellular transport. This disruption can lead to cytotoxic effects in cancer cells .
- Induction of Cell Death : Studies have demonstrated that Boc-indoline can induce cell death in various cancer cell lines through mechanisms such as apoptosis and methuosis (a form of cell death characterized by vacuolization) .
Anticancer Activity
Several studies have highlighted the anticancer properties of Boc-indoline derivatives:
- Cytotoxicity in Cancer Cells : In vitro assays have shown that Boc-indoline exhibits significant cytotoxicity against glioblastoma (GBM) cells. For instance, a concentration of 2.5 μM was sufficient to induce vacuolization without immediate cell death, suggesting a delayed cytotoxic effect .
- Mechanistic Insights : The compound's ability to disrupt microtubule polymerization was confirmed through Western blot analysis, indicating that it functions similarly to known microtubule inhibitors like colchicine .
Antimicrobial Activity
Boc-indoline has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 1-(Tert-butoxycarbonyl)indoline-4-carboxylic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the indoline nitrogen, followed by functionalization at the 4-position. A representative method includes:
- Step 1 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under inert conditions (e.g., nitrogen atmosphere) .
- Step 2 : Carboxylic acid introduction via carboxylation or hydrolysis of pre-functionalized intermediates (e.g., ester to acid conversion under acidic or basic conditions).
- Purification : Flash column chromatography (e.g., 20% ethyl acetate/hexane) and recrystallization (e.g., using ethanol/DCM mixtures) are standard .
Q. How is this compound characterized spectroscopically?
- NMR : and NMR are critical. For example, NMR in CDCl₃ typically shows resonances for the Boc group (1.2–1.4 ppm, singlet for tert-butyl) and indoline protons (aromatic region: 6.5–7.5 ppm). Carboxylic acid protons may appear as broad peaks (~12 ppm) or be absent due to exchange .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation : Wear PPE (gloves, lab coat, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How can researchers optimize Boc protection efficiency under varying reaction conditions?
Q. How to address discrepancies in NMR data during structural validation?
Q. What strategies improve the stability of this compound in solution?
Q. How to design derivatives for enhanced bioactivity while retaining the Boc group?
- Functionalization : Introduce substituents at the indoline 5- or 6-positions via Suzuki-Miyaura coupling (boronic acid intermediates) or alkylation .
- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with biological targets (e.g., enzymes or receptors) .
Methodological Considerations
Q. What analytical techniques resolve low yields in the final carboxylation step?
Q. How to analyze batch-to-batch variability in purity?
Q. What computational tools aid in predicting reactivity of the Boc-protected intermediate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
